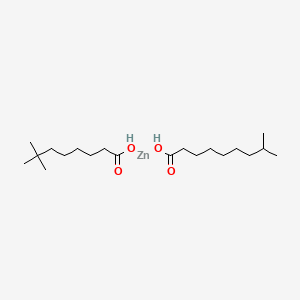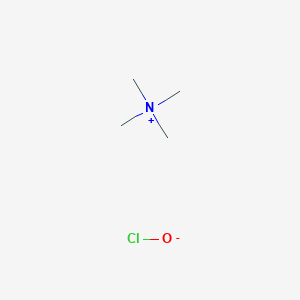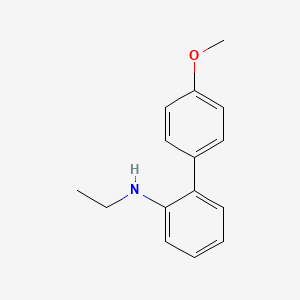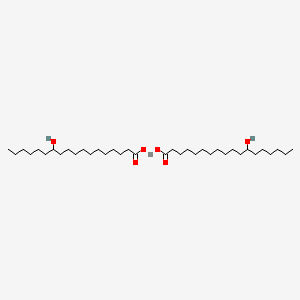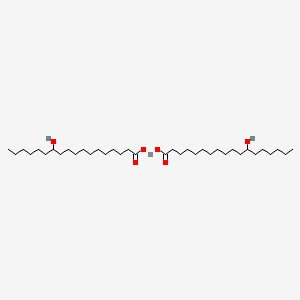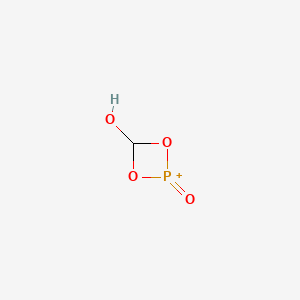
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate is an organic compound with the molecular formula C13H18O6 It is known for its unique chemical structure, which includes both hydroxy and methoxy functional groups attached to a phenoxypropyl carbonate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate typically involves the reaction of ethyl chloroformate with 2-hydroxy-3-(2-methoxyphenoxy)propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of ethyl 2-oxo-3-(2-methoxyphenoxy)propyl carbonate.
Reduction: Formation of ethyl 2-hydroxy-3-(2-hydroxyphenoxy)propyl carbonate.
Substitution: Formation of various substituted carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formation of prodrugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate can be compared with similar compounds such as:
Ranolazine: A compound with a similar phenoxypropyl structure but with additional functional groups that make it a potent anti-anginal agent.
2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate: Shares a similar backbone but differs in the presence of a carbamate group instead of a carbonate group.
Propriétés
Numéro CAS |
85536-84-1 |
|---|---|
Formule moléculaire |
C13H18O6 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
ethyl [2-hydroxy-3-(2-methoxyphenoxy)propyl] carbonate |
InChI |
InChI=1S/C13H18O6/c1-3-17-13(15)19-9-10(14)8-18-12-7-5-4-6-11(12)16-2/h4-7,10,14H,3,8-9H2,1-2H3 |
Clé InChI |
ZKZSUGZIEYWXQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCC(COC1=CC=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



